3-Desmethylcolchicine
Overview
Description
3-Desmethylcolchicin: is a naturally occurring compound derived from colchicine, an alkaloid found in the plant Colchicum autumnale, commonly known as autumn crocus. This compound is characterized by the absence of a methyl group at the third position of the colchicine molecule. It is known for its biological activity, particularly its anti-inflammatory and anti-mitotic properties .
Mechanism of Action
3-Desmethylcolchicine, also known as 3-Demethylcolchicine, is a metabolite of colchicine . This compound has a hydroxy-group on its carbon ring that participates in radical scavenging and significantly inhibits carrageenin edema .
Target of Action
The primary target of this compound is likely similar to that of its parent compound, colchicine. Colchicine primarily targets tubulin, a protein that forms the microtubule network within cells . This network is crucial for various cellular processes, including maintenance of shape, signaling, division, migration, and cellular transport .
Mode of Action
This compound’s mode of action is thought to be similar to colchicine. Colchicine interferes with the intracellular assembly of the inflammasome complex present in neutrophils and monocytes, which mediates the activation of interleukin-1β, an inflammatory mediator . It also attenuates neutrophil adhesion .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by colchicine. Colchicine disrupts the polymerization of tubulin, leading to the downregulation of multiple inflammatory pathways and modulation of innate immunity .
Pharmacokinetics
Colchicine, the parent compound, is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics .
Result of Action
The result of this compound’s action is the inhibition of inflammation. It possesses a hydroxy-group on its carbon ring that participates in radical scavenging and significantly inhibits carrageenin edema .
Action Environment
It is known that the compound is stable under room temperature conditions .
Biochemical Analysis
Biochemical Properties
3-Desmethylcolchicine interacts with various enzymes, proteins, and other biomolecules. The hydroxy-group on its carbon ring participates in radical scavenging . This suggests that this compound may have antioxidant properties, which could be beneficial in conditions where oxidative stress plays a role.
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that colchicine, the parent compound of this compound, can have significant effects on cells. It can inhibit cell division and inflammation, and these effects may also be present in this compound .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully known. It is known that the parent compound, colchicine, binds to tubulin, a protein that forms microtubules, and disrupts its polymerization. This leads to the inhibition of mitosis (cell division) and has anti-inflammatory effects .
Temporal Effects in Laboratory Settings
It is known that colchicine, the parent compound, can have long-term effects on cellular function, including the inhibition of cell division and inflammation .
Dosage Effects in Animal Models
It is known that colchicine, the parent compound, can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that colchicine, the parent compound, is metabolized in the liver by the cytochrome P450 system .
Transport and Distribution
It is known that colchicine, the parent compound, can be transported across cell membranes by various transporters .
Subcellular Localization
It is known that colchicine, the parent compound, can bind to tubulin, a protein that is located in the cytoplasm of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Desmethylcolchicin involves the demethylation of colchicine. One of the improved methods for its synthesis includes the use of 85% phosphoric acid for the demethylation process . The reaction typically involves heating colchicine with phosphoric acid under controlled conditions to achieve the desired demethylation.
Industrial Production Methods: Industrial production of 3-Desmethylcolchicin is not extensively documented. the process would likely involve large-scale demethylation reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the compound’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Desmethylcolchicin undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the carbon ring can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Desmethylcolchicin has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other biologically active compounds.
Biology: The compound is studied for its effects on cellular processes, particularly its ability to inhibit microtubule formation.
Industry: The compound’s unique properties make it valuable for developing new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Colchicine: The parent compound from which 3-Desmethylcolchicin is derived. It has a similar mechanism of action but is more toxic.
2-Desmethylcolchicin: Another derivative of colchicine with a demethylated position at the second carbon.
Demecolcine: A colchicine derivative with a similar structure but different biological activity.
Uniqueness: 3-Desmethylcolchicin is unique due to its specific demethylation at the third position, which alters its biological activity and reduces its toxicity compared to colchicine. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRUSQGIRBEMRN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223604 | |
Record name | 3-Desmethylcolchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-33-6 | |
Record name | 3-Demethylcolchicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7336-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Desmethylcolchicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Desmethylcolchicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Desmethylcolchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Demethylcolchicine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DESMETHYLCOLCHICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C939KS8QEL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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